molecular formula C3H3KO3 B7934459 potassium;(2S)-oxirane-2-carboxylate

potassium;(2S)-oxirane-2-carboxylate

Cat. No.: B7934459
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-DKWTVANSSA-M
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Description

Potassium;(2S)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a carboxylate group attached to the oxirane ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. The (2S) designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;(2S)-oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For example, the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid, can yield the corresponding oxirane. The carboxylate group can then be introduced through subsequent reactions, such as the hydrolysis of an ester or the oxidation of an alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the starting materials, the epoxidation reaction, and the purification of the final product through techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Potassium;(2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where a nucleophile attacks the ring and opens it, forming a new compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

Potassium;(2S)-oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of potassium;(2S)-oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins. This reactivity can inhibit enzyme activity or alter protein function, leading to various biological effects. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Potassium;(2S)-oxirane-2-carboxylate can be compared with other similar compounds, such as:

    Ethylene oxide: A simple oxirane used as a sterilizing agent and in the production of ethylene glycol.

    Propylene oxide: Another oxirane used in the production of polyurethane foams and as a fumigant.

    Glycidol: An oxirane with a hydroxyl group, used in the synthesis of pharmaceuticals and as a stabilizer for natural oils.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxylate group, which imparts distinct chemical and biological properties compared to other oxiranes.

Properties

IUPAC Name

potassium;(2S)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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